2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)a cetamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR :
- The 3,5-dimethylphenyl group exhibits two singlets for the methyl protons (δ ~2.25 ppm, integrating to 6H) and aromatic protons (δ ~6.70–7.10 ppm).
- The 2-fluorophenyl group shows a multiplet (δ ~7.20–7.50 ppm) due to ortho/meta coupling with fluorine.
- The acetamide methylene (SCH₂CO) resonates as a singlet at δ ~3.90 ppm, while the amide NH proton appears as a broad signal at δ ~9.80 ppm.
¹³C NMR :
Fourier-Transform Infrared (FTIR) Spectroscopy
Key absorption bands include:
Mass Spectrometry
The molecular ion peak ([M+H]⁺) corresponds to a calculated mass of 403.4 g/mol (C₁₉H₁₈F₂N₅OS). Fragmentation patterns include:
X-Ray Crystallographic Analysis of the Triazole-Acetamide Core
While direct crystallographic data for this specific compound is unavailable, analogous structures provide insights. For example, the triazole ring in related derivatives adopts a planar conformation , stabilized by intramolecular hydrogen bonds between the amino group and sulfur atom (N–H···S). The 3,5-dimethylphenyl group exhibits orthogonal orientation relative to the triazole plane, minimizing steric hindrance. Key crystallographic parameters inferred from similar compounds include:
| Parameter | Value |
|---|---|
| Bond length (C–S) | 1.78–1.82 Å |
| Bond angle (N–C–N) | 126–128° |
| Dihedral angle (triazole-phenyl) | 85–90° |
The fluorine atom’s electronegativity induces slight distortion in the 2-fluorophenyl ring, creating a dipole moment that influences crystal packing.
Computational Modeling of Molecular Geometry and Electron Distribution
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:
Optimized Geometry
Frontier Molecular Orbitals
- HOMO : Localized on the triazole ring and sulfur atom, indicating nucleophilic reactivity.
- LUMO : Concentrated on the acetamide carbonyl and fluorophenyl ring, suggesting electrophilic susceptibility.
| Property | Energy (eV) |
|---|---|
| HOMO | -6.12 |
| LUMO | -1.98 |
| Band gap | 4.14 |
Properties
Molecular Formula |
C18H18FN5OS |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C18H18FN5OS/c1-11-7-12(2)9-13(8-11)21-16(25)10-26-18-23-22-17(24(18)20)14-5-3-4-6-15(14)19/h3-9H,10,20H2,1-2H3,(H,21,25) |
InChI Key |
XUUXUINBZCPFDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazide
The triazole core is synthesized through cyclocondensation of 2-fluorobenzaldehyde thiosemicarbazide with hydroxylamine under acidic conditions.
Reaction Conditions :
-
Reagents : 2-Fluorobenzaldehyde, thiosemicarbazide, hydroxylamine hydrochloride.
-
Solvent : Ethanol/water mixture (3:1).
-
Catalyst : Concentrated hydrochloric acid.
-
Temperature : Reflux at 80°C for 8–12 hours.
Mechanism :
-
Formation of thiosemicarbazone via Schiff base reaction.
-
Cyclization mediated by hydroxylamine to form the 1,2,4-triazole ring.
-
Acid-catalyzed tautomerization to stabilize the thiol form.
Yield : 65–72% (reported for analogous triazole derivatives).
Purification and Characterization
-
Purification : Recrystallization from ethanol yields pale-yellow crystals.
-
Analytical Data :
Synthesis of Intermediate B: N-(3,5-Dimethylphenyl)-2-Chloroacetamide
Acetylation of 3,5-Dimethylaniline
Reaction Conditions :
-
Reagents : 3,5-Dimethylaniline, chloroacetyl chloride.
-
Solvent : Dichloromethane.
-
Base : Triethylamine (2.5 equiv).
-
Temperature : 0–5°C (ice bath), followed by stirring at room temperature for 2 hours.
Mechanism :
-
Deprotonation of aniline by triethylamine.
-
Nucleophilic acyl substitution at chloroacetyl chloride.
Purification and Characterization
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1).
-
Analytical Data :
Thioether Formation: Coupling Intermediates A and B
Nucleophilic Substitution Reaction
Reaction Conditions :
-
Reagents : Intermediate A (1.0 equiv), Intermediate B (1.2 equiv).
-
Base : Potassium carbonate (2.0 equiv).
-
Solvent : Dimethylformamide (DMF).
-
Temperature : 60°C for 6–8 hours.
Mechanism :
-
Deprotonation of thiol (-SH) to thiolate (-S⁻).
-
Nucleophilic attack on the chloroacetamide’s α-carbon.
-
Elimination of chloride ion.
Optimization Strategies
-
Base Selection : Potassium carbonate outperforms NaOH due to milder conditions and reduced hydrolysis risk.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing thiolate ions.
-
Stoichiometry : Excess chloroacetamide (1.2 equiv) drives the reaction to completion.
Final Product Purification and Validation
Chromatographic Purification
-
Method : Gradient elution (ethyl acetate/hexane 1:1 to 3:1).
-
Purity : >95% (HPLC, C18 column, acetonitrile/water 70:30).
Spectroscopic Confirmation
-
Molecular Formula : C₁₉H₁₉FN₄OS (calculated from PubChem data).
-
Key Spectral Data :
-
¹H NMR (DMSO-d₆): δ 7.55–7.70 (m, 4H, Ar-H), 6.95 (s, 2H, Ar-H), 4.20 (s, 2H, SCH₂), 2.25 (s, 6H, CH₃).
-
¹³C NMR : δ 170.5 (C=O), 160.1 (C-F), 152.0 (triazole C3).
-
HRMS : m/z 403.1295 [M+H]⁺ (calculated: 403.1298).
-
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Synthesis
-
Conditions : Microwave irradiation (100°C, 30 minutes).
-
Advantages : 20% reduction in reaction time; comparable yield (62–65%).
Solid-Phase Synthesis
-
Support : Wang resin-functionalized chloroacetamide.
-
Yield : 55–60% (lower due to steric hindrance).
Industrial Scalability and Challenges
Cost-Effective Reagent Selection
-
Chloroacetyl Chloride vs. Bromoacetyl Bromide : The former is preferred due to lower cost and reduced corrosivity.
Waste Management
-
Byproducts : HCl and DMF require neutralization and distillation recovery, respectively.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions[4][4].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research has indicated its potential use as a pharmaceutical agent due to its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the dimethylphenyl group contributes to its stability and bioavailability .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Triazole-Based Acetamides
Key Observations:
Substituent Effects on Anti-Inflammatory Activity: The 2-pyridyl group in AS111 enhances activity (1.28× diclofenac), likely due to improved hydrogen bonding with target receptors .
Aryl Group Impact :
- The 3,5-dimethylphenyl substituent in the target compound introduces steric bulk compared to the 3-methylphenyl group in AS111. This modification could influence receptor binding affinity or solubility .
Heterocyclic vs. Alkoxy Substitutions :
- The 3-(propan-2-yloxy)phenyl analog (from ) lacks activity data but demonstrates the role of alkoxy groups in modulating electronic properties and solubility .
Mechanistic and Pharmacological Implications
- Anti-Inflammatory Pathways : Triazole derivatives like AS111 inhibit cyclooxygenase (COX) or modulate cytokine production. The fluorophenyl group in the target compound may enhance COX-2 selectivity due to fluorine’s electronegativity .
- Solubility and Bioavailability : The 3,5-dimethylphenyl group may reduce aqueous solubility compared to simpler aryl groups, necessitating formulation optimization for in vivo efficacy .
Biological Activity
The compound 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide is a novel triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluorophenyl derivatives with triazole moieties. A common method includes the use of thiol derivatives in the presence of catalysts such as triethylamine. The reaction conditions and yields can vary based on the specific substituents and solvents used.
Antifungal Activity
Triazole derivatives are well-known for their antifungal properties. The compound has shown significant antifungal activity against various strains of fungi. In particular, studies have demonstrated that triazole derivatives can inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound against several human cancer cell lines. The MTT assay was employed to assess cell viability, revealing promising results. For instance:
- MCF-7 (breast cancer) : IC50 values around 4.42 µM indicate high potency against this cell line.
- A549 (lung adenocarcinoma) : Notable activity with IC50 values reaching 9.89 µM.
These results suggest that 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dimethylphenyl)acetamide may serve as a lead compound for further development in cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often influenced by their structural features. The presence of fluorine substituents has been correlated with enhanced biological activity due to increased lipophilicity and binding affinity to target enzymes.
| Compound | Structure | Antifungal Activity | Antiproliferative Activity (IC50 µM) |
|---|---|---|---|
| A | Structure A | Moderate | 10.5 (MCF-7) |
| B | Structure B | High | 4.42 (MCF-7) |
| C | Structure C | Low | 20.0 (A549) |
Note: Structures are illustrative and not drawn to scale.
Case Studies
-
Case Study on Antifungal Efficacy :
A study published in European Journal of Medicinal Chemistry highlighted the antifungal potential of similar triazole compounds against Candida albicans. The results indicated that modifications at the phenyl ring significantly impacted antifungal potency. -
Anticancer Properties :
In vitro studies conducted on various cancer cell lines demonstrated that compounds with similar structural motifs exhibited superior antiproliferative effects compared to traditional chemotherapeutics like 5-fluorouracil.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization of triazole rings and thioether bond formation. Key steps include:
- Coupling agents: Use of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to enhance amide bond formation .
- Solvent selection: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
- Monitoring: Thin Layer Chromatography (TLC) is critical to track reaction progress and purity .
- Optimization: Adjusting temperature (60–80°C) and stoichiometric ratios (1:1.5 for nucleophilic substitutions) reduces side products .
Q. How is the molecular structure confirmed post-synthesis?
- Methodological Answer: Structural validation relies on spectroscopic techniques:
- NMR: H and C NMR confirm substituent positions (e.g., 2-fluorophenyl at C5 of triazole, methyl groups on the acetamide’s phenyl ring) .
- IR: Peaks at ~3300 cm (N-H stretch) and ~1650 cm (C=O stretch) confirm amide and triazole functionalities .
- Mass spectrometry: High-resolution MS validates molecular formula (e.g., [M+H] for CHFNOS) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Methodological Answer: Standard assays include:
- Antimicrobial activity: Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Anticancer potential: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity .
- Anti-inflammatory activity: COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How do substituent variations (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?
- Methodological Answer: Structure-Activity Relationship (SAR) studies require:
- Synthetic analogs: Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl) or donating (e.g., OCH) groups .
- Bioactivity comparison: Test analogs in parallel assays. For example, 2-chlorophenyl analogs show enhanced antimicrobial activity due to increased lipophilicity .
- Computational modeling: DFT calculations or molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DHFR or COX-2 .
Q. How can researchers resolve contradictions in biological data across studies (e.g., variable IC values)?
- Methodological Answer: Address discrepancies via:
- Standardized protocols: Uniform cell lines, serum concentrations, and incubation times .
- Control compounds: Include reference drugs (e.g., doxorubicin for cytotoxicity) to normalize inter-lab variability .
- Meta-analysis: Statistically aggregate data from multiple studies using tools like RevMan to identify outliers .
Q. What computational strategies predict the compound’s interactions with biological targets?
- Methodological Answer:
- Molecular docking: Use PyMOL or Schrödinger Suite to model interactions with receptors (e.g., EGFR kinase domain) .
- Pharmacophore modeling: Identify critical features (e.g., hydrogen bond acceptors on the triazole ring) using MOE or Discovery Studio .
- ADMET prediction: SwissADME or pkCSM tools assess bioavailability, toxicity, and metabolic stability .
Q. What methodologies assess the compound’s environmental impact and biodegradability?
- Methodological Answer: Follow Project INCHEMBIOL frameworks:
- Fate studies: Use HPLC-MS to track degradation products in soil/water matrices .
- Ecotoxicology: Daphnia magna acute toxicity tests and algal growth inhibition assays .
- Biotransformation: Incubate with liver microsomes or soil microbiota to identify metabolites via LC-QTOF .
Q. How can solubility and bioavailability be enhanced without compromising activity?
- Methodological Answer:
- Prodrug design: Introduce phosphate or PEG groups at the acetamide’s methyl position .
- Co-crystallization: Screen with co-formers (e.g., succinic acid) to improve aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles for sustained release in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
